2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid
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Overview
Description
Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of a drug substance . The chlorophenyl group is also a common feature in many bioactive compounds .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The structure of a compound containing a piperazine and a chlorophenyl group can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including cyclization, ring opening, and intermolecular cycloaddition .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
A study focused on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds similar in structure to the one , demonstrated potential anticonvulsant and antimicrobial activities. These compounds were synthesized and evaluated in vivo for their anticonvulsant activity and in vitro against bacteria and fungi, showing significant biological effects (Aytemi̇r, Çalış, & Özalp, 2004).
Anticancer and Antiangiogenic Effects
Another research project synthesized thioxothiazolidin-4-one derivatives, coupled with various amines, including piperazine, to examine their anticancer and antiangiogenic effects in vivo against a mouse tumor model. These novel compounds significantly reduced tumor volume and demonstrated strong antiangiogenic effects, suggesting their potential for anticancer therapy (Chandrappa et al., 2010).
Molecular Docking Studies
Further studies involved molecular docking to assess the interaction of compounds with targeted receptors, providing insights into their potential therapeutic applications. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and subjected to molecular docking studies to explore their anticancer and antimicrobial properties, indicating promising applications in overcoming drug resistance (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .
Safety and Hazards
Future Directions
The future directions in the research of compounds containing a piperazine and a chlorophenyl group could involve the design and synthesis of novel derivatives with improved pharmacological properties. This could include the development of more potent and selective drugs for various disease states .
Properties
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c19-13-2-1-3-14(8-13)21-6-4-20(5-7-21)10-15-9-16(22)17(11-25-15)26-12-18(23)24/h1-3,8-9,11H,4-7,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZAZKGEERUKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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